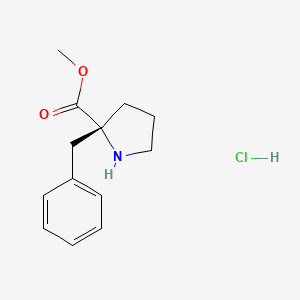
5-(4-Bromo-3-chlorophenyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromo-3-chlorophenyl)thiazol-2-amine is a heterocyclic compound featuring a thiazole ring substituted with a 4-bromo-3-chlorophenyl group at the 5-position and an amine group at the 2-position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromo-3-chlorophenyl)thiazol-2-amine typically involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates, isothiocyanates, or isoselenocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature . Another method involves heating a mixture of equimolar amounts of 2-acetylbenzimidazoles and thiourea in ethyl alcohol with an excess amount of iodine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(4-Bromo-3-chlorophenyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution.
Oxidation and Reduction:
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases in polar solvents are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine would yield a brominated thiazole derivative.
Wissenschaftliche Forschungsanwendungen
5-(4-Bromo-3-chlorophenyl)thiazol-2-amine has several scientific research applications, including:
Antimicrobial Activity: The compound has shown promising antimicrobial activity against various pathogenic bacteria and fungi.
Anticancer Activity: It has demonstrated significant anticancer activity against oestrogen receptor-positive human breast adenocarcinoma cancer cell lines.
Molecular Docking Studies: The compound has been used in molecular docking studies to explore its binding affinity with various biological targets.
Wirkmechanismus
The mechanism of action of 5-(4-Bromo-3-chlorophenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately, cell death . Additionally, it may inhibit specific enzymes or receptors involved in microbial growth and cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
- 4-(4-Bromophenyl)-thiazol-2-amine
- 6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl acetic acid arylidenehydrazides
- N-(4-(4-Bromophenyl)-thiazol-2-yl)-2-chloroacetamide
Comparison: 5-(4-Bromo-3-chlorophenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other similar compounds, it has shown superior antimicrobial and anticancer activities . The presence of both bromine and chlorine atoms on the phenyl ring enhances its reactivity and binding affinity with biological targets.
Eigenschaften
Molekularformel |
C9H6BrClN2S |
|---|---|
Molekulargewicht |
289.58 g/mol |
IUPAC-Name |
5-(4-bromo-3-chlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6BrClN2S/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI-Schlüssel |
ZZDKVEHMCWTMGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CN=C(S2)N)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14024664.png)
![4'-Chloro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024676.png)






![Disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B14024710.png)




